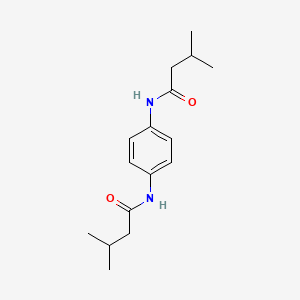
N,N'-1,4-phenylenebis(3-methylbutanamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-1,4-phenylenebis(3-methylbutanamide), also known as PMX205, is a synthetic compound that has been widely used in scientific research. It belongs to the class of amide compounds and is mainly used as a chiral selector in chromatography.
Wirkmechanismus
The mechanism of action of N,N'-1,4-phenylenebis(3-methylbutanamide) in chiral separation is based on the formation of diastereomeric complexes between the enantiomers and the chiral selector. The complexes have different affinities for the stationary phase, which results in differential retention times and ultimately separation of the enantiomers.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-1,4-phenylenebis(3-methylbutanamide). However, studies have shown that it does not exhibit significant toxicity or mutagenicity. It is also not known to have any pharmacological effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N,N'-1,4-phenylenebis(3-methylbutanamide) is its high selectivity and resolution in chiral separation. It is also relatively easy to synthesize and purify. However, one of the limitations of N,N'-1,4-phenylenebis(3-methylbutanamide) is its relatively high cost compared to other chiral selectors. In addition, it may not be suitable for certain types of analytes or samples.
Zukünftige Richtungen
There are several future directions for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in scientific research. One area of focus is the development of new chiral separation methods using N,N'-1,4-phenylenebis(3-methylbutanamide). Another area is the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in the analysis of complex mixtures, such as natural products and metabolites. There is also potential for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in the development of new pharmaceuticals and other biologically active compounds. Further research is needed to explore these and other potential applications of N,N'-1,4-phenylenebis(3-methylbutanamide).
Conclusion:
In conclusion, N,N'-1,4-phenylenebis(3-methylbutanamide) is a synthetic compound that has been widely used in scientific research as a chiral selector in chromatography. It has several advantages, including high selectivity and resolution, and has been used in a variety of applications. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxicity or mutagenicity. There are several future directions for the use of N,N'-1,4-phenylenebis(3-methylbutanamide) in scientific research, including the development of new chiral separation methods and the analysis of complex mixtures.
Synthesemethoden
N,N'-1,4-phenylenebis(3-methylbutanamide) can be synthesized through a multi-step process involving the reaction of 1,4-phenylenediamine with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N,N'-1,4-phenylenebis(3-methylbutanamide) has been extensively used in scientific research as a chiral selector in chromatography. It has been used to separate enantiomers of various compounds, including amino acids, peptides, and pharmaceuticals. N,N'-1,4-phenylenebis(3-methylbutanamide) has also been used in the analysis of food and environmental samples. In addition, N,N'-1,4-phenylenebis(3-methylbutanamide) has been used as a ligand in metal ion extraction and as a stationary phase in capillary electrophoresis.
Eigenschaften
IUPAC Name |
3-methyl-N-[4-(3-methylbutanoylamino)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)9-15(19)17-13-5-7-14(8-6-13)18-16(20)10-12(3)4/h5-8,11-12H,9-10H2,1-4H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSPSQDXWDZDTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-{[(2-furylmethyl)amino]sulfonyl}phenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5721911.png)
![N-(3-chloro-4-fluorophenyl)-2-[(1-methyl-4-nitro-1H-pyrazol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5721914.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)




![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)



![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)